4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid
Overview
Description
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid is an organic compound consisting of two benzene rings linked by a nitrogen atom and two ethyl groups, with an ethanedioate group attached to the nitrogen. It is a colorless solid used in the synthesis of various organic compounds and as a cross-linking agent in polymer chemistry. Additionally, it serves as a corrosion inhibitor and a flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid can be synthesized from N,N-diethylbenzene-1,4-diamine and oxalic acid. The reaction typically involves mixing the diamine with oxalic acid in a suitable solvent, followed by crystallization to obtain the ethanedioate salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, solvent choice, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of benzodiazepines and other organic compounds.
Biology: Studied for its potential biological activities, including anti-anxiety and sedative effects.
Medicine: Plays a role in the development of pharmaceuticals, particularly in medicinal chemistry.
Industry: Utilized as a corrosion inhibitor, flame retardant, and cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid involves its interaction with molecular targets such as oxidants. It acts as an analytical reagent by targeting various oxidants present in water, leading to the formation of detectable products. The compound’s derivatives also interact with biological pathways, contributing to their biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar structure but without the ethanedioate group.
N,N-Dimethyl-1,4-benzenediamine: Similar structure with dimethyl groups instead of diethyl groups.
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid is unique due to the presence of the ethanedioate group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N2.C2H2O4/c2*1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h2*5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEXNPALAITIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93-05-0 (Parent) | |
Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0069597 | |
Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62637-92-7 | |
Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE HEMIOXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNP4KF39DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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